molecular formula C11H10N2O2 B1676669 Tolimidone CAS No. 41964-07-2

Tolimidone

Katalognummer B1676669
CAS-Nummer: 41964-07-2
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: HJQILFPVRNHTIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tolimidone is a potent and specific first-in-class activator of lyn kinase that promotes insulin sensitization and lipid regulation . It is a novel, clinical stage drug candidate for the treatment of Type 2 Diabetes and Nonalcoholic Steatohepatitis (NASH) .


Synthesis Analysis

Tolimidone was originally developed by Pfizer for the treatment of gastric ulcers . The synthesis of Tolimidone involves the reaction of compounds of formulas 6 and 5 to obtain the intermediate of formula 4, followed by Vilsmeir reaction to obtain the aldehyde intermediate of formula 3 . The intermediate of formula 3 and urea are refluxed with agitation under the condition of sodium ethoxide/ethanol to obtain the sodium salt of formula 2 .


Molecular Structure Analysis

Tolimidone has a molecular formula of C11H10N2O2 . Its average mass is 202.209 Da and its mono-isotopic mass is 202.074234 Da .


Chemical Reactions Analysis

Tolimidone significantly increases adipocyte differentiation and adiponectin production . It elicits a dose-dependent potentiation of the insulin response .


Physical And Chemical Properties Analysis

Tolimidone has a density of 1.2±0.1 g/cm3 . Its molar refractivity is 56.3±0.5 cm3 . It has 4 H bond acceptors and 1 H bond donor .

Wissenschaftliche Forschungsanwendungen

Type 2 Diabetes

  • Application Summary : Tolimidone is a novel, clinical stage drug candidate for the treatment of Type 2 Diabetes . It improves glycemic control by selectively activating the enzyme lyn kinase, which has been shown to modulate the insulin-signaling pathway .
  • Methods of Application : Tolimidone is the first described specific and direct activator of Lyn kinase that elicits glycemic control activity through potentiation of insulin activity . It does not activate the PPAR pathway .
  • Results or Outcomes : Tolimidone has completed phase II in patients with uncontrolled Type 2 Diabetes and is currently active in phase II with patients treated with metformin . The Phase 2a study enrolled 130 diabetic subjects in a 4-week protocol across 19 sites in the US and Korea, and included mixed meal tolerance tests (MMTT; primary endpoint) on Day 1 and Day 29 as well as weekly fasting plasma glucose (FPG). The study achieved statistically and clinically significant improvements in both MMTT and FPG .

Nonalcoholic Steatohepatitis (NASH)

  • Application Summary : Tolimidone is also being studied for the treatment of Nonalcoholic Steatohepatitis (NASH), a disease of hepatic fat accumulation .
  • Methods of Application : Lyn kinase, the enzyme that Tolimidone activates, may play a role in promoting liver regeneration and hepatocyte preservation .
  • Results or Outcomes : Tolimidone has demonstrated improvement in multiple components of NASH in a comprehensive pre-clinical model of NASH: Reduction in NAS score, Decrease in liver weight, Reduction in adiposity, Decrease in insulin resistance .

Type 1 Diabetes

  • Application Summary : Tolimidone is being studied for the treatment of Type 1 Diabetes (T1D). It has been demonstrated in several preclinical studies that Lyn kinase, which Tolimidone activates, is a key factor for beta cell survival .
  • Methods of Application : Tolimidone is believed to stabilize and potentially induce the proliferation of beta cells, which are responsible for producing insulin. In T1D, the body’s immune system attacks and destroys beta cells thereby reducing and ultimately eliminating the ability to produce insulin .
  • Results or Outcomes : An earlier preclinical study showed that Tolimidone protected beta cells, promoted their regeneration, and improved glucose regulation. The findings led researchers to believe that Tolimidone could not only delay the progression of T1D but also lessen the number of hyperglycemic events and reliance on exogenous insulin . Biodexa plans to initiate an open-label Phase 2a dose confirmation study in 2Q24 to establish the preferred dose of Tolimidone in patients with T1D .

Pulmonary Edema

  • Application Summary : Tolimidone is under development for the treatment of pulmonary edema . Pulmonary edema is a condition caused by excess fluid in the lungs, which can lead to difficulty breathing and other complications.
  • Results or Outcomes : The outcomes of using Tolimidone for the treatment of pulmonary edema are not specified in the available sources. Further research and clinical trials are needed to establish its efficacy and safety in this application .

COVID-19 Associated Cytokine Storm

  • Application Summary : Tolimidone is being studied for the treatment of COVID-19 associated cytokine storm . A cytokine storm is an overactive immune response that can cause severe inflammation and damage to organs, and it has been observed in severe cases of COVID-19.
  • Results or Outcomes : The outcomes of using Tolimidone for the treatment of COVID-19 associated cytokine storm are not specified in the available sources. Further research and clinical trials are needed to establish its efficacy and safety in this application .

Safety And Hazards

Tolimidone has been exposed to approximately 700 patients in other indications . It is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

Biodexa Pharmaceuticals has acquired an exclusive worldwide license to develop and commercialize Tolimidone . The company plans to initiate a Phase II clinical program of Tolimidone in Type 1 Diabetes . Tolimidone offers the exciting potential to radically improve disease management for millions of Type-1 diabetes patients .

Eigenschaften

IUPAC Name

5-(3-methylphenoxy)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-3-2-4-9(5-8)15-10-6-12-11(14)13-7-10/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQILFPVRNHTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CNC(=O)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194786
Record name Tolimidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolimidone

CAS RN

41964-07-2
Record name 5-(3-Methylphenoxy)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41964-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolimidone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041964072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolimidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16841
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TOLIMIDONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tolimidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41964-07-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLIMIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU3JD8E9IS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tolimidone
Reactant of Route 2
Reactant of Route 2
Tolimidone
Reactant of Route 3
Reactant of Route 3
Tolimidone
Reactant of Route 4
Reactant of Route 4
Tolimidone
Reactant of Route 5
Reactant of Route 5
Tolimidone
Reactant of Route 6
Reactant of Route 6
Tolimidone

Citations

For This Compound
48
Citations
AR Ochman, CA Lipinski, JA Handler… - … of Pharmacology and …, 2012 - ASPET
MLR-1023 [Tolimidone; CP-26154; 2(1H)-pyrimidinone, 5-(3-methylphenoxy)] is an allosteric Lyn kinase activator that reduces blood glucose levels in mice subjected to an oral glucose …
Number of citations: 46 jpet.aspetjournals.org
Y Ding, C Li, Y Zhang, P Ma, T Zhao, D Che… - Food and Chemical …, 2020 - Elsevier
… Quercetin (200 μM) and Lyn inhibitors (Bafetinib, 10 μM) inhibit the activity of Lyn kinase, and quercetin can reduce the activation of Lyn kinase by Lyn agonist (Tolimidone, 10 μM). …
Number of citations: 47 www.sciencedirect.com
CA Lipinski, AG Reaume - Bioorganic & Medicinal Chemistry, 2020 - Elsevier
… Tolimidone to the USAN council. CP-26154 was a first in class compound so it did not have to follow naming rules set by a precursor first in class compound. The Tolimidone … Tolimidone …
Number of citations: 10 www.sciencedirect.com
MK Lee, SG Kim, E Watkins, MK Moon, SY Rhee… - Journal of Diabetes and …, 2020 - Elsevier
Aim MLR-1023, called Tolimidone when evaluated unsuccessfully by Pfizer for gastric ulcer disease, has been repurposed as a novel oral insulin sensitizer with its effects mediated by …
Number of citations: 13 www.sciencedirect.com
X Wang, J Ni, Y You, G Feng, S Zhang, W Bao… - The EMBO …, 2021 - embopress.org
… Caco-2 cell monolayers on transwell membranes were treated with or without Tolimidone (10 μM) for 24 h. FITC dextran was added to these cells (top of the membrane). After 2 h, FITC-…
Number of citations: 20 www.embopress.org
PK Vora, RR Somani, MH Jain - Mini-Reviews in Organic …, 2016 - ingentaconnect.com
… eg, Tolimidone also Nnown as MLR1023 (in type II diabetes). … Later, in silico studies, tolimidone showed a better therapeutic potential towards typeY2 diabeY tes, Table 1. …
Number of citations: 9 www.ingentaconnect.com
KS Johansson, DP Sonne, FK Knop… - Expert Opinion on …, 2020 - Taylor & Francis
… No Lyn-kinase activators are on the market, but one (Tolimidone from Melior Pharmaceuticals) is presently in phase II development [Citation99]. Tolimidone was originally developed for …
Number of citations: 8 www.tandfonline.com
CJ Rebello, AA Coulter, AG Reaume, W Cong… - Pharmaceuticals, 2021 - mdpi.com
… We examined the actions underlying the effects of an insulin sensitizer, tolimidone (MLR-1023) and investigated its effects on body weight. Diet-induced obesity (CD1/ICR) and type 2 …
Number of citations: 3 www.mdpi.com
G Mingrone, L Castagneto-Gissey… - The Journal of Clinical …, 2022 - academic.oup.com
… Tolimidone stimulates Lyn protein, which is a member of the Src family of intracellular membrane-… Tolimidone enhances insulin sensitivity and its action is insulin dependent (64). …
Number of citations: 5 academic.oup.com
D Tang, C Wang, Z Gu, J Li, L Jin, J Li, Z Wang… - Phytomedicine, 2023 - Elsevier
… Similarly, we also found strong interactions between Lyn and tolimidone with a K D value 34.4 fM, and between Fyn and saracatinib with a K D value 1.02 pM (Fig. 5C–F). It could be …
Number of citations: 4 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.